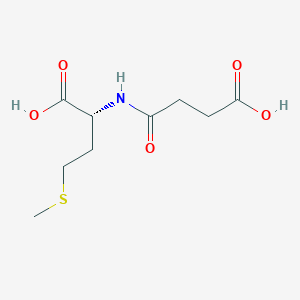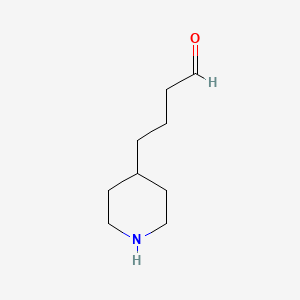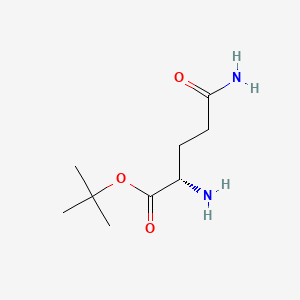
N-Succinyl methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of N-Succinyl Methionine involves the reaction of methionine with succinic anhydride, resulting in the formation of the succinylated derivative.
Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., dimethylformamide or dimethyl sulfoxide) with succinic anhydride as the acylating agent.
Industrial Production: While this compound is not commonly produced industrially, it can be synthesized on a laboratory scale for research purposes.
Chemical Reactions Analysis
Reactivity: N-Succinyl Methionine can undergo various chemical reactions, including hydrolysis, esterification, and amidation.
Common Reagents and Conditions: Hydrolysis can be achieved using strong acids (e.g., hydrochloric acid). Esterification reactions involve carboxylic acid derivatives (e.g., succinic anhydride). Amidation reactions may use ammonia or amine nucleophiles.
Major Products: Hydrolysis yields methionine and succinic acid. Esterification produces this compound esters.
Scientific Research Applications
Biochemistry and Enzymology: N-Succinyl Methionine serves as a substrate for enzymes involved in methionine metabolism.
Gene Expression Regulation: It may play a role in DNA methylation, affecting gene expression patterns.
Metabolic Pathways: This compound participates in the methionine salvage pathway, contributing to cellular homeostasis.
Mechanism of Action
Molecular Targets: N-Succinyl Methionine interacts with enzymes involved in methionine metabolism, including N-acylamino acid racemase.
Pathways Involved: It contributes to the regeneration of methionine and serves as a methyl group donor for various biological processes.
Comparison with Similar Compounds
Uniqueness: N-Succinyl Methionine’s succinyl modification distinguishes it from regular methionine.
Similar Compounds: Other related compounds include S-adenosylmethionine (SAM), which also plays a critical role in methylation reactions and gene regulation.
Properties
CAS No. |
654677-17-5 |
|---|---|
Molecular Formula |
C9H15NO5S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
(2R)-2-(3-carboxypropanoylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C9H15NO5S/c1-16-5-4-6(9(14)15)10-7(11)2-3-8(12)13/h6H,2-5H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t6-/m1/s1 |
InChI Key |
CZFFMUMOBDIXJU-ZCFIWIBFSA-N |
Isomeric SMILES |
CSCC[C@H](C(=O)O)NC(=O)CCC(=O)O |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{(2S,5S)-4-Fluoro-5-[(trityloxy)methyl]tetrahydrofuran-2-YL}pyrimidine-2,4(1H,3H)-dione](/img/structure/B10758902.png)

![4,6-Dideoxy-4-{[4-[(4-O-hexopyranosylhexopyranosyl)oxy]-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranose](/img/structure/B10758910.png)
![3-[[(4R,5S,6S,7R)-4,7-dibenzyl-3-(cyclopropylmethyl)-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B10758914.png)


![2-Ethoxyethyl (2S,3S)-4-((S)-2-benzyl-3-oxo-4-((3AR,8R,8AS)-2-oxo-3,3A,8,8A-tetrahydro-2H-indeno[1,2-D]oxazol-8-YL)-2,3-dihydro-1H-pyrrol-2-YL)-3-hydroxy-1-phenylbutan-2-ylcarbamate](/img/structure/B10758923.png)
![N-(Ethylsulfonyl)-5-propoxy-L-tryptophyl-N~1~-{4-[amino(imino)methyl]benzyl}-L-glutamamide](/img/structure/B10758926.png)
![[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl] (1E)-2-phenyl-N-sulfooxyethanimidothioate](/img/structure/B10758930.png)
![[4,6-O-(1-Carboxyethylidene)-beta-D-mannose]](/img/structure/B10758937.png)
![N-(5-Chloro-Benzo[b]thiophen-3-Ylmethyl)-2-[6-Chloro-Oxo-3-(2-Pyridin-2-Yl-Ethylamino)-2h-Pyrazin-1-Yl]-Acetamide](/img/structure/B10758952.png)
![[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate](/img/structure/B10758956.png)
